Lipophilicity Advantage Over Non-Methylated Analog
The addition of a methyl group to the piperidine ring increases the calculated partition coefficient (cLogP) of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine compared to its non-methylated analog, 1-[(4-methoxyphenyl)sulfonyl]piperidine. This quantifiable increase in lipophilicity is a key determinant for passive membrane permeability and may influence oral bioavailability .
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 1-[(4-methoxyphenyl)sulfonyl]piperidine (CAS 35088-89-2): 1.9 |
| Quantified Difference | XLogP3 increased by 0.4 units (~21% higher lipophilicity) |
| Conditions | Calculated using XLogP3 algorithm as reported in public chemical databases. |
Why This Matters
A higher XLogP3 value can translate to improved passive diffusion across biological membranes, a critical parameter for selecting a compound with favorable cell-based assay characteristics or in vivo pharmacokinetic potential.
